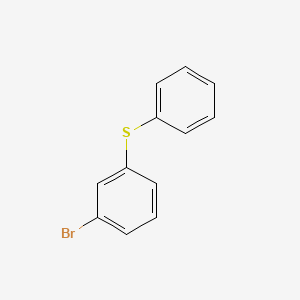

(3-Bromophenyl)(phenyl)sulfane

Descripción

(3-Bromophenyl)(phenyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl group and a 3-bromophenyl group bonded to a central sulfur atom. Its molecular structure imparts unique electronic and steric properties due to the electron-withdrawing bromine substituent at the meta position of the phenyl ring.

Synthesis and Physical Properties: The compound is synthesized via transition-metal-catalyzed methods. For instance, (3-Bromophenyl)(cyclopropylmethyl)sulfane reacts with styrene under CuH/Pd catalysis to yield (3-Bromophenyl)(phenyl)sulfane as a colorless liquid with high efficiency (94–95% yield) . Another method involves copper-promoted S-cyclopropylation of thiophenols, yielding (3-Bromophenyl)(cyclopropyl)sulfane (45% yield), though this intermediate requires further functionalization to obtain the target compound .

Propiedades

Fórmula molecular |

C12H9BrS |

|---|---|

Peso molecular |

265.17 g/mol |

Nombre IUPAC |

1-bromo-3-phenylsulfanylbenzene |

InChI |

InChI=1S/C12H9BrS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H |

Clave InChI |

FGPSFZNISIIDND-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)SC2=CC(=CC=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -CF₃) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .

- Electron-donating groups (e.g., -OCH₃, -CH₃) improve thermal stability but reduce electrophilicity .

Reactivity Trends in Sulfane Compounds

Evidence from substrate reactivity studies reveals the following order for sulfur-containing compounds:

Benzyl(phenyl)sulfane > Phenyl(2-phenylethyl)sulfane > 2-(phenylsulfonyl)pyridine > Phenyl(3-phenylpropyl)sulfane ≈ Diphenylsulfane .

Key Observations :

- Transition-metal catalysis (Cu/Pd) offers higher yields (>90%) but requires specialized conditions .

- Base-mediated methods are simpler but result in lower purity .

Pharmacological Potential

- Chalcone derivatives with 3-bromophenyl groups show cytotoxic effects against MCF-7 cells (e.g., IC₅₀ = 422.22 ppm for (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) .

- Garlic-derived sulfanes (e.g., DADS, DATS) induce apoptosis and cell cycle arrest in cancer cells .

The bromine atom may enhance membrane permeability and target affinity, but further studies are needed to validate these effects in (3-Bromophenyl)(phenyl)sulfane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.